4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a methoxy group, a phenylmorpholino moiety, and a benzenesulfonamide structure, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol group using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can be compared with other similar compounds, such as:
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar sulfonamide structure but contains a chloro and methoxy group, which may result in different chemical and biological properties.
4-(2-methoxyethyl)phenol: This compound contains a methoxy group and a phenol moiety, making it structurally similar but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-24-17-7-9-18(10-8-17)26(22,23)20-11-12-21-13-14-25-19(15-21)16-5-3-2-4-6-16/h2-10,19-20H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEOTRYRUUKPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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